Cas no 854821-17-3 (1-Methoxycyclopropanecarboxamide)

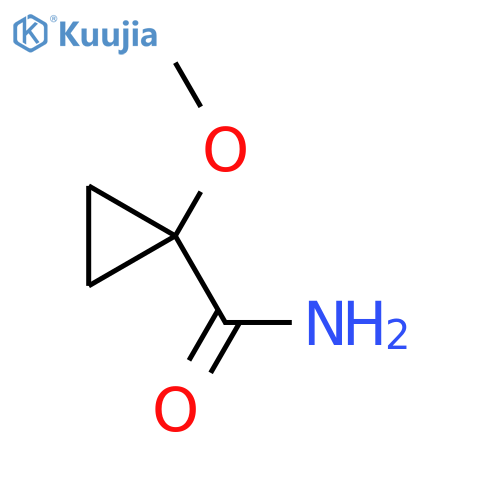

854821-17-3 structure

商品名:1-Methoxycyclopropanecarboxamide

1-Methoxycyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

-

- FAFJOUYCEYUHTI-UHFFFAOYSA-N

- SCHEMBL2679117

- 1-methoxycyclopropanecarboxamide

- 854821-17-3

- MFCD19206839

- F93704

- AKOS006365499

- 1-methoxycyclopropane-1-carboxamide

- DB-132864

- 1-Methoxycyclopropanecarboxamide

-

- インチ: 1S/C5H9NO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)

- InChIKey: FAFJOUYCEYUHTI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(C(N)=O)CC1

計算された属性

- せいみつぶんしりょう: 115.063328530g/mol

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

1-Methoxycyclopropanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-100mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 100mg |

¥1188.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-250mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 250mg |

¥1980.0 | 2024-04-16 | |

| Aaron | AR029I6O-250mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 250mg |

$343.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-1.0g |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 1.0g |

¥3960.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-100.0mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 100.0mg |

¥1188.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-500.0mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 500.0mg |

¥2772.0000 | 2024-08-02 | |

| abcr | AB596510-100mg |

1-Methoxycyclopropanecarboxamide; . |

854821-17-3 | 100mg |

€368.10 | 2024-07-19 | ||

| Aaron | AR029I6O-100mg |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 100mg |

$206.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV1644-1g |

1-methoxycyclopropanecarboxamide |

854821-17-3 | 97% | 1g |

¥3960.0 | 2024-04-16 | |

| abcr | AB596510-1g |

1-Methoxycyclopropanecarboxamide; . |

854821-17-3 | 1g |

€1098.50 | 2024-07-19 |

1-Methoxycyclopropanecarboxamide 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

854821-17-3 (1-Methoxycyclopropanecarboxamide) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 506-17-2(cis-Vaccenic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:854821-17-3)1-Methoxycyclopropanecarboxamide

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):248/347/496/1489/2481